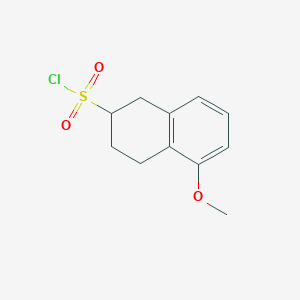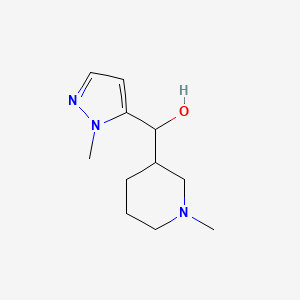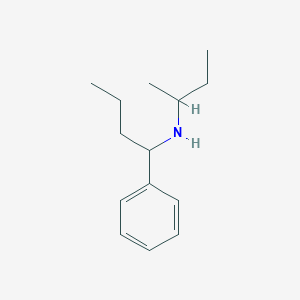
(Butan-2-yl)(1-phenylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(1-phenylbutyl)amine is an organic compound with the molecular formula C14H23N. It is a secondary amine, characterized by the presence of a butan-2-yl group and a 1-phenylbutyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(1-phenylbutyl)amine can be achieved through several methods. One common approach involves the reductive amination of butan-2-one with 1-phenylbutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(1-phenylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Primary amines, alcohols.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
(Butan-2-yl)(1-phenylbutyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(1-phenylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylamine: A primary amine with a similar structure but lacks the phenyl group.
Phenethylamine: Contains a phenyl group but has a different alkyl chain structure.
N-Methylbutylamine: A secondary amine with a methyl group instead of a phenyl group.
Uniqueness
(Butan-2-yl)(1-phenylbutyl)amine is unique due to its specific combination of a butan-2-yl group and a 1-phenylbutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-butan-2-yl-1-phenylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-9-14(15-12(3)5-2)13-10-7-6-8-11-13/h6-8,10-12,14-15H,4-5,9H2,1-3H3 |
Clé InChI |
YQSJOTJBUNGYHT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13237223.png)
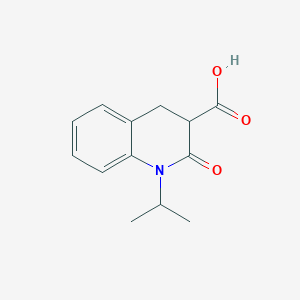
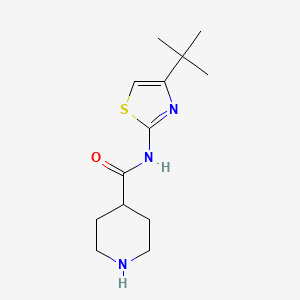

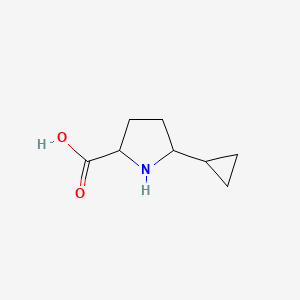
amine](/img/structure/B13237236.png)
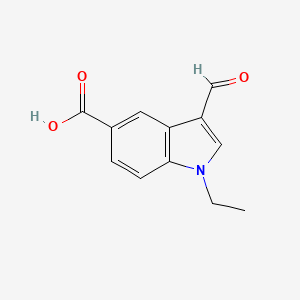
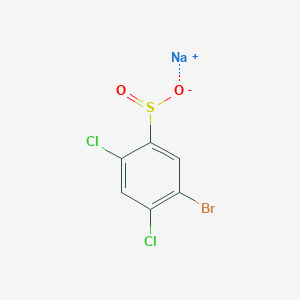
![2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)
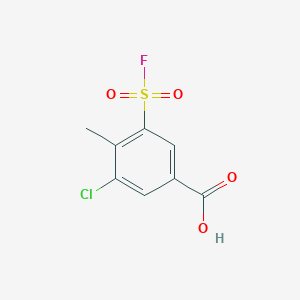
![3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
